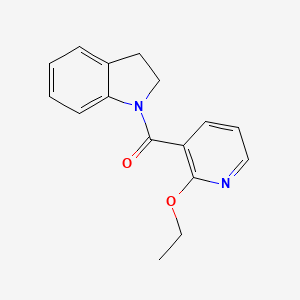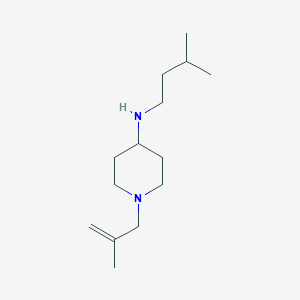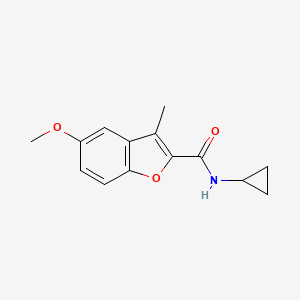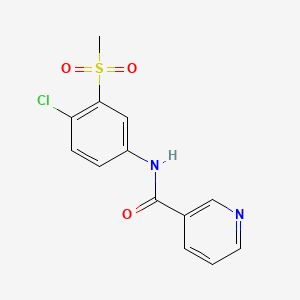
2,3-Dihydroindol-1-yl-(2-ethoxypyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydroindol-1-yl-(2-ethoxypyridin-3-yl)methanone is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Métodos De Preparación
The synthesis of 2,3-Dihydroindol-1-yl-(2-ethoxypyridin-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.
Coupling of Indole and Pyridine Rings: The final step involves coupling the indole and pyridine rings through a carbonyl group, typically using a Friedel-Crafts acylation reaction with appropriate reagents and conditions.
Análisis De Reacciones Químicas
2,3-Dihydroindol-1-yl-(2-ethoxypyridin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development, particularly in the design of new therapeutic agents.
Medicine: The compound has been investigated for its potential anticancer, antiviral, and antimicrobial activities, making it a promising candidate for pharmaceutical research.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydroindol-1-yl-(2-ethoxypyridin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular processes .
Comparación Con Compuestos Similares
2,3-Dihydroindol-1-yl-(2-ethoxypyridin-3-yl)methanone can be compared with other indole and pyridine derivatives:
Indole-3-acetic acid: A plant hormone with applications in agriculture.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
Pyridine-2-carboxylic acid: A compound used in the synthesis of various pharmaceuticals and agrochemicals.
2,3-Diphenyl-1H-indole: A compound with analgesic and anti-inflammatory properties.
The uniqueness of this compound lies in its combined indole and pyridine structure, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
2,3-dihydroindol-1-yl-(2-ethoxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-2-20-15-13(7-5-10-17-15)16(19)18-11-9-12-6-3-4-8-14(12)18/h3-8,10H,2,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZMBCLKVGGZNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(1S)-1-(3-methyl-1-benzofuran-2-yl)ethyl]oxane-4-carboxamide](/img/structure/B7672585.png)
![N-(3-benzoylphenyl)-1,4-diazabicyclo[3.2.2]nonane-4-carboxamide](/img/structure/B7672586.png)

![5-Fluoro-1-[(1-phenyl-1,2,4-triazol-3-yl)methyl]pyridin-2-one](/img/structure/B7672601.png)
![4-[[1-(2,6-Dimethylphenyl)tetrazol-5-yl]methylsulfanyl]butanenitrile](/img/structure/B7672610.png)
![5-fluoro-1-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]pyridin-2-one](/img/structure/B7672618.png)
![3-[(4-Chloro-3-fluorophenyl)methyl]-1-methylimidazolidine-2,4-dione](/img/structure/B7672622.png)
![4-[(2,5-Dichlorophenyl)methylsulfonyl]butanenitrile](/img/structure/B7672634.png)
![4-[(5-Bromo-2-chlorophenyl)methylsulfonyl]butanenitrile](/img/structure/B7672649.png)
![1-[2-[2-(Difluoromethoxy)phenyl]ethyl]-3-(thian-4-yl)urea](/img/structure/B7672652.png)

![2-(4-Fluorophenoxy)-1-[4-[(5-methylpyridin-3-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B7672659.png)

![1-[[1-(2,6-Difluorophenyl)pyrazol-3-yl]methyl]-5-fluoropyridin-2-one](/img/structure/B7672684.png)
